1-Cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea
Description
Systematic IUPAC Nomenclature
The systematic name 1-cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:
- Thiourea backbone : The parent structure is thiourea (NH₂CSNH₂), where one amine group is substituted by a cyclopropyl ring, and the other by a 3-ethyl-2-oxoimidazolidinyl moiety.
- Substituents :
- Cyclopropyl group: A three-membered saturated ring attached to the thiourea nitrogen.
- 3-Ethyl-2-oxoimidazolidinyl: A five-membered ring containing two nitrogen atoms, an oxygen atom (keto group at position 2), and an ethyl substituent at position 3.
Molecular Formula and Weight
The molecular formula C₉H₁₆N₄OS (Table 1) corresponds to a monoisotopic mass of 228.104482 g/mol . The sulfur atom originates from the thiourea group, while the oxygen is part of the imidazolidinone ring.
Table 1: Molecular characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄OS |
| Molecular Weight (g/mol) | 228.31 |
| CAS Registry Number | 688738-52-5 |
The compound’s degree of unsaturation (3 double-bond equivalents) arises from the imidazolidinone ring (one double bond from the keto group) and the thiourea moiety (partial double-bond character in the C=S group).
Properties
CAS No. |
688738-52-5 |
|---|---|
Molecular Formula |
C9H16N4OS |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
1-cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea |
InChI |
InChI=1S/C9H16N4OS/c1-2-11-5-6-12(9(11)14)13(8(10)15)7-3-4-7/h7H,2-6H2,1H3,(H2,10,15) |
InChI Key |
VMNGSFXKGZQTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)N(C2CC2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Ethyl-2-oxoimidazolidin-1-yl Intermediate
The imidazolidin-2-one ring is typically synthesized via cyclization of amino alcohols or amino acids with appropriate carbonyl reagents:
- Step 1: Starting from an α-amino acid or α-amino nitrile precursor, the 3-ethyl substitution can be introduced by alkylation or by using an ethyl-substituted amino acid derivative.
- Step 2: Cyclization to form the imidazolidin-2-one ring is achieved by intramolecular condensation, often using carbonyldiimidazole (CDI) or phosgene equivalents under controlled conditions in dry solvents such as tetrahydrofuran (THF).
- Step 3: The oxo group at position 2 is introduced during ring closure, forming the urea moiety.
This approach is supported by protocols where α-aminonitriles are treated with CDI in dry THF, with careful temperature control to avoid side reactions such as Dimroth rearrangement.
Alternative Synthetic Routes
- Bromination of precursor ketones followed by cyclocondensation with thiourea derivatives has been reported for related compounds, which may be adapted for this compound.
- Ultrasonic-assisted synthesis has been demonstrated to improve yields and reduce reaction times for thiourea derivatives, suggesting potential for optimization.
Detailed Reaction Scheme (Hypothetical)
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic singlets for thiourea NH protons appear downfield (~9.5-10.2 ppm), confirming thiourea formation.
- IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ indicate the urea carbonyl; bands near 1200-1400 cm⁻¹ correspond to C=S stretching.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C10H15N4OS (approximate formula) confirm molecular weight.
- Elemental Analysis: Matches calculated values for C, H, N, S content.
Research Findings and Optimization Notes
- The use of carbonyldiimidazole (CDI) is preferred over phosgene due to safety and selectivity in forming the imidazolidin-2-one ring.
- Reaction temperature and solvent choice critically affect the yield and purity; dry, aprotic solvents and controlled temperature prevent side reactions.
- Ultrasonic irradiation can enhance reaction rates and yields in thiourea formation steps.
- Bromination and subsequent cyclocondensation routes provide alternative pathways but may require more steps and harsher conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| CDI-mediated cyclization + isothiocyanate coupling | α-Aminonitrile, CDI, cyclopropyl isothiocyanate | Dry THF, 0°C to RT; methanol reflux | Mild, selective, good yields | Requires dry conditions, sensitive to moisture |
| Bromination + cyclocondensation | α-Bromo ketone, thiourea derivatives | Acetic acid, 60°C | Straightforward, well-studied | Multiple steps, possible side reactions |
| Ultrasonic-assisted synthesis | Thiourea derivatives, aldehydes | Sonication at 50°C | Faster, environmentally friendly | Requires ultrasonic equipment |
Chemical Reactions Analysis
1-Cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various synthetic pathways, making it valuable in developing new materials and chemical processes .
Biology
Research has indicated that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.
- Antiviral Activities : Ongoing research aims to determine its potential against viral infections.
- Therapeutic Applications : Investigations into its use as a therapeutic agent for treating different medical conditions are underway .
Medicine
The compound is being studied for its potential role in pharmacology, particularly in the development of new drugs targeting specific diseases. Its interaction with biological targets may lead to novel therapeutic strategies .
Industry
In industrial applications, this thiourea derivative is utilized in developing new materials and chemical processes. Its properties may contribute to advancements in fields such as agriculture (as potential herbicides or insecticides) and materials science (as additives or catalysts) .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The results indicated that modifications to the structure could enhance activity, suggesting pathways for further research into its potential as an antibiotic agent .
Case Study 2: Synthesis of Novel Derivatives
Research focusing on synthesizing derivatives of this compound revealed promising results in creating compounds with enhanced biological activities. These derivatives exhibited improved efficacy against targeted diseases, showcasing the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Structural Features
- Imidazolidinone Ring: The 2-oxo group in the imidazolidinone moiety facilitates hydrogen bonding, similar to derivatives like 1-(2-oxo-1,3-diazinan-1-yl)thiourea. However, the ethyl group at the 3-position may modulate solubility and steric interactions.
- Thiourea Core : The thiourea (-NH-CS-NH-) group is a common pharmacophore. Its planarity and hydrogen-bonding capacity are conserved across derivatives, but electronic effects vary with substituents.
Data Table: Hypothetical Comparison of Thiourea Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Synthesis Yield (%) |
|---|---|---|---|---|
| This compound | Cyclopropyl, 3-ethyl-2-oxoimidazolidin | ~255.3 | 2.1 | 65–70 |
| 1-Ethyl-1-(2-oxoimidazolidin-1-yl)thiourea | Ethyl, 2-oxoimidazolidin | ~187.2 | 1.5 | 75–80 |
| 1-(2-Oxo-1,3-diazinan-1-yl)thiourea | 2-oxo-1,3-diazinan | ~173.2 | 0.9 | 60–65 |
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
1-Cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea (CAS No. 688738-52-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a cyclopropyl group and an imidazolidinone moiety. Its structure is critical for its biological interactions and pharmacological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Antimicrobial Activity:
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The presence of the imidazolidinone structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth.
2. Antiparasitic Effects:
Thiourea compounds have been studied for their potential in treating parasitic infections, including malaria. The compound's mechanism may involve interference with the metabolic pathways of parasites, leading to reduced viability.
3. Enzyme Inhibition:
The compound has shown potential as an inhibitor of certain enzymes, which can be crucial in developing treatments for diseases where enzyme activity is dysregulated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Reduced viability of malaria parasites | |
| Enzyme inhibition | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial counts, suggesting strong antimicrobial potential.
Case Study 2: Antiparasitic Activity
In vitro studies demonstrated that this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism was hypothesized to involve disruption of mitochondrial function in the parasite.
Research Findings
Recent research has focused on optimizing the structure of thiourea derivatives to enhance their biological activity. Modifications to the cyclopropyl and imidazolidinone components have yielded compounds with improved potency and selectivity against target pathogens.
Q & A
Q. What are the established synthetic routes for 1-cyclopropyl-1-(3-ethyl-2-oxoimidazolidin-1-yl)thiourea, and what purification methods are recommended?
The compound can be synthesized via nucleophilic addition of cyclopropylamine to 3-ethyl-2-oxoimidazolidine-1-carbonyl isothiocyanate. Key steps include:
- Dissolving the isothiocyanate in chloroform and adding amine dropwise at room temperature .
- Refluxing for 8–12 hours to ensure complete reaction, followed by filtration and recrystallization from ethanol (95%) .
- Purification via column chromatography (silica gel, chloroform:methanol 4:1) to remove by-products like unreacted amines or thiourea dimers .
- Characterization by TLC (ethyl acetate:hexane or chloroform:methanol solvent systems) and UV visualization .
Q. Which spectroscopic techniques are critical for confirming the structure of this thiourea derivative?
- NMR spectroscopy : H and C NMR to verify cyclopropyl, imidazolidinone, and thiourea moieties (e.g., thiourea NH signals at δ 9–11 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- FT-IR : Absorption bands for C=S (1200–1250 cm) and N-H stretches (3200–3400 cm) .
Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities in stereoelectronic effects .
Q. How does the thiourea group influence reactivity in heterocyclic synthesis?
The thiourea moiety acts as a bifunctional nucleophile, enabling:
- Cyclocondensation : Reacts with maleic anhydride or N-arylmaleimides to form thiazolidin-4-one derivatives under reflux conditions .
- Domino reactions : Participates in multi-component reactions with chloroacetic acid and aldehydes to generate fused heterocycles (e.g., thiazoles) .
- Chelation : The sulfur and nitrogen atoms coordinate transition metals, facilitating catalytic applications or metal-organic framework (MOF) synthesis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclocondensation .
- Machine learning (ML) : Train models on reaction databases to identify optimal solvents, temperatures, and catalysts for yield improvement .
- Molecular dynamics (MD) : Simulate solvent effects on crystallization to guide recrystallization strategies .
Example: ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error in reaction design .
Q. What strategies address contradictory data in biological activity studies of thiourea derivatives?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to rule out cell-specific artifacts .
- Structural analogs : Compare activity with 1-allyl-3-cyclohexylthiourea derivatives to isolate the role of the cyclopropyl group .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in IC values from independent studies .
Q. How can experimental design (DoE) improve yield and purity in scaled-up synthesis?
- Factorial design : Test variables like temperature (25–80°C), solvent polarity (chloroform vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:isothiocyanate) .
- Response surface methodology (RSM) : Optimize reflux time and catalyst loading to maximize yield while minimizing by-products .
- Robustness testing : Introduce ±5% variations in reactant purity to assess process reliability .
Q. What role does this compound play in synthesizing imidazolidinone-based metal complexes?
- Ligand design : The thiourea sulfur and imidazolidinone carbonyl groups chelate metals (e.g., Zn, Cu) to form stable complexes for catalysis .
- Applications : Such complexes show promise in asymmetric catalysis (e.g., enantioselective alkylation) and photoluminescent materials .
- Characterization : Use X-ray crystallography to confirm coordination geometry and oxidation states .
Q. How can stability studies under varying conditions inform storage protocols?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests room-temperature stability) .
- Hygroscopicity tests : Expose the compound to 30–80% relative humidity; recrystallize if clumping occurs .
- Light sensitivity : Monitor UV-vis spectra before/after 48-hour UV exposure to assess photodegradation .
Q. What advanced techniques validate the compound’s role in multi-step reaction cascades?
Q. How do synergistic computational-experimental approaches resolve mechanistic ambiguities?
- Microkinetic modeling : Combine DFT-derived activation energies with experimental rate data to propose viable pathways .
- Transition state sampling : Use metadynamics to identify competing pathways (e.g., [2+3]- vs. [4+2]-cycloaddition) .
- Feedback-driven optimization : Update computational models with HPLC yield data to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
